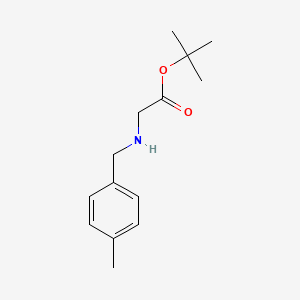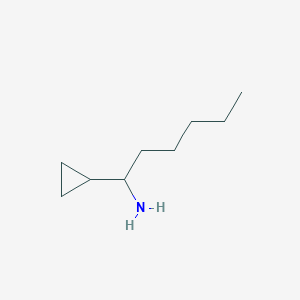
1-Cyclopropylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylhexan-1-amine is an organic compound with the molecular formula C9H19N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a cyclopropyl group attached to a hexane chain, with an amine group at the first carbon position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications .
Preparation Methods
The synthesis of 1-Cyclopropylhexan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of cyclopropyl ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: Another method involves the substitution of a halogenated cyclopropyl compound with an amine group.
Industrial Production: On an industrial scale, the production of this compound may involve catalytic hydrogenation of nitriles or imines derived from cyclopropyl precursors.
Chemical Reactions Analysis
1-Cyclopropylhexan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropylhexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylhexan-1-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Cyclopropylhexan-1-amine can be compared with other cycloalkylamines:
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-cyclopropylhexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7,10H2,1H3 |
InChI Key |
VNFNTNRETQRVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


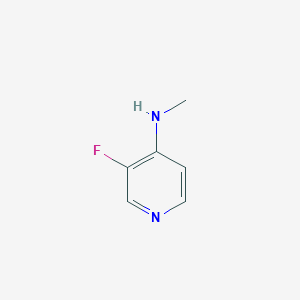
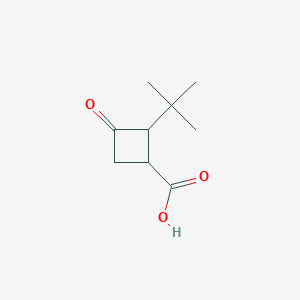
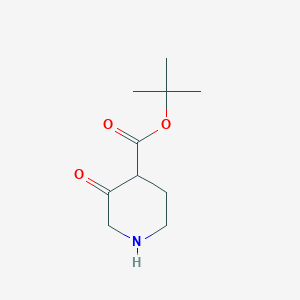
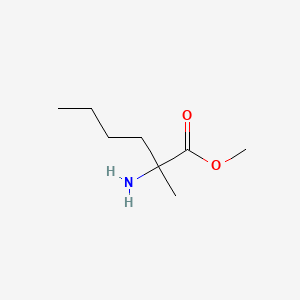
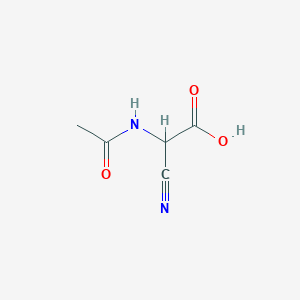
![1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride](/img/structure/B15305214.png)
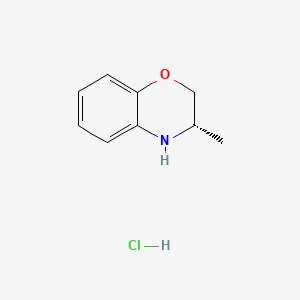
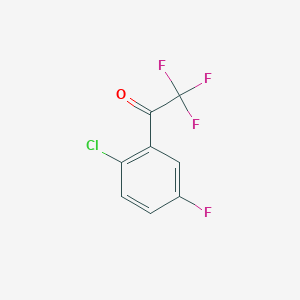
![bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)
![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)

